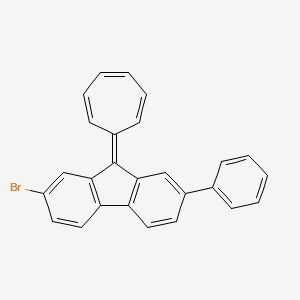
9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- is a complex organic compound with a unique structure that includes a fluorene backbone, a bromine atom, and a cycloheptatrienylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- typically involves multiple steps, starting with the preparation of the fluorene backbone. The bromination of fluorene is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The cycloheptatrienylidene group is introduced through a series of reactions involving cycloheptatriene and appropriate reagents to form the desired structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The cycloheptatrienylidene group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted fluorene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-(1-naphthalenyl)
- 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-(phenylethynyl)
Uniqueness
Compared to similar compounds, 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
834906-50-2 |
|---|---|
Molekularformel |
C26H17Br |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
2-bromo-9-cyclohepta-2,4,6-trien-1-ylidene-7-phenylfluorene |
InChI |
InChI=1S/C26H17Br/c27-21-13-15-23-22-14-12-20(18-8-6-3-7-9-18)16-24(22)26(25(23)17-21)19-10-4-1-2-5-11-19/h1-17H |
InChI-Schlüssel |
JGCHKQXESNLGNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC(=C2C3=C(C=CC(=C3)C4=CC=CC=C4)C5=C2C=C(C=C5)Br)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde](/img/structure/B14208278.png)

![Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-](/img/structure/B14208291.png)
![3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14208292.png)
![1,1',1''-[(2,4,6-Trimethoxybenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14208301.png)
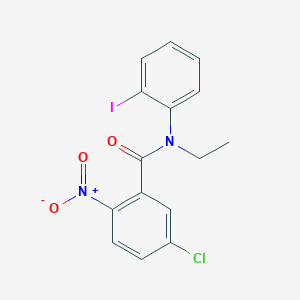

![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
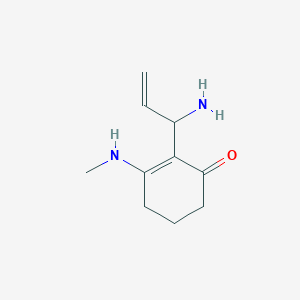
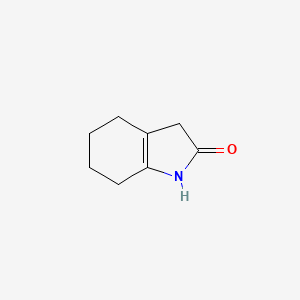
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
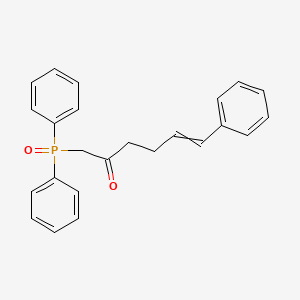
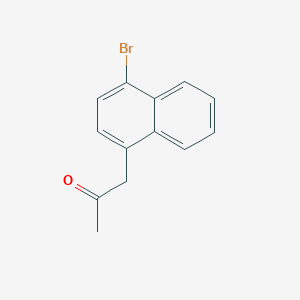
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
